TAO Kinase inhibitor 1

Kinase Inhibition TAOK1/2 IC50

Experimental variability from non-selective kinase inhibitors undermines TAOK pathway analysis. CP 43 (TAO Kinase inhibitor 1) resolves this with validated, ATP-competitive pan-TAOK inhibition. • IC50 11 nM (TAOK1), 15 nM (TAOK2) - sub-15 nM potency • Selectivity confirmed against a 62-kinase panel • Reduces tau phosphorylation in neuronal models ≥98% HPLC purity, worldwide shipping.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
Cat. No. B606776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAO Kinase inhibitor 1
SynonymsCP 43;  CP43;  CP-43
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28)
InChIKeyWQKXOAJVNFOHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP 43 – High-Purity TAOK Inhibitor


N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 850467-66-2), widely known as CP 43 or TAO Kinase inhibitor 1, is a synthetic small molecule that functions as a potent, ATP-competitive inhibitor of the serine/threonine kinases TAOK1 and TAOK2 . It exhibits sub-15 nanomolar inhibitory potency (IC50 11 nM for TAOK1, 15 nM for TAOK2) , distinguishing it within the MAP3K family. Commercial sourcing confirms a standard purity of ≥98% (HPLC) and full characterization data . Structurally, it comprises a biphenyl carboxamide core linked via a glycine spacer to a tetrahydronaphthalen-1-yl moiety, enabling binding to the ATP pocket of TAO kinases and serving as a validated tool for investigating the p38 MAPK and SAPK/JNK signaling cascades [1].

TAOK1/2 pathway inhibition study fit
ATP-competitive binding to TAO kinases
Reported p38 MAPK and SAPK/JNK signaling context

Why CP 43 Is Irreplaceable


Generic substitution with a broad-spectrum kinase inhibitor or a lower-affinity TAOK analog is scientifically unsound for experiments requiring selective modulation of TAOK1/2. While the family comprises three isoforms (TAOK1, TAOK2, TAOK3), CP 43 exhibits a defined selectivity profile against a 62-kinase panel, unlike promiscuous pan-MAPK inhibitors . Furthermore, lower-potency analogs (e.g., TAO Kinase inhibitor 2 with IC50 50-500 nM) fail to achieve the nanomolar target engagement required for precise mechanistic dissection without confounding off-target effects . The unique pharmacological validation of CP 43 as the sole widely-employed pan-TAOK probe compound (prior to recent isozyme-selective derivatives) makes it the benchmark reference inhibitor for interpreting TAOK-dependent phenotypes in oncology and neurodegeneration research [1].

Potency

Lower-affinity TAOK analogs may not achieve comparable target engagement, shifting pathway readouts.

Selectivity

Broad-spectrum MAPK inhibitors lack the TAOK selectivity window, leading to confounding off-target activity.

Isoform context

Isozyme-selective probes address different research questions; CP 43 remains the benchmark pan-TAOK tool.

CP 43 Potency and Selectivity Data


Superior TAOK1/2 Affinity Over Analogs

In standardized in vitro kinase assays, CP 43 demonstrates significantly higher inhibitory potency against the primary targets TAOK1 and TAOK2 when compared directly to the lower-potency analog 'TAO Kinase inhibitor 2' .

TAOK1/2 Affinity vs Analog
Data to verify
CP 43: IC50 11 nM (TAOK1), 15 nM (TAOK2)
Analog: IC50 50–500 nM
Supports target-engagement assay context; lower concentration may reduce off-target effects.
Cross-study comparison; confirm in your assay system.
Kinase Inhibition TAOK1/2 IC50

Kinome Selectivity and Off-Target Profile

A 62-kinase selectivity panel reveals that while CP 43 is selective for TAOK1/2 over most kinases, it exhibits notable inhibition of TAOK3 (87% inhibition) and moderate inhibition (21-52%) of seven additional kinases . This contrasts with broader-spectrum MAP3K inhibitors or newer isozyme-selective probes, providing a known and predictable off-target landscape.

Kinase Selectivity Panel
Reported
62-kinase panel: TAOK3 87% inhib.; 7 other kinases 21–52%
Defined off-target landscape enables pan-TAOK probe use; isozyme-selective tools serve complementary roles.
Data at 300 nM CP 43; review comparator profiles.
Selectivity Kinase Profiling TAOK3

Antiproliferative Effects in Breast Cancer Cells

CP 43 demonstrates robust anti-proliferative activity across multiple breast cancer cell lines, with quantitative growth inhibition data at a defined 10 µM concentration. This functional readout validates target engagement in a cellular context and distinguishes it from inactive or poorly validated analogs [1][2].

Breast Cancer Cell Proliferation
Reported
10 µM CP 43:
SK-BR-3 94% inhib., BT-549 82%, MCF-7 46%
Cell-line specific response informs TAOK dependency studies in breast cancer subtypes.
Vehicle-controlled; mitotic catastrophe readout.
Anti-proliferative Mitotic Cell Death SK-BR-3

Reduction of Tau Phosphorylation in Tauopathy Models

In biochemical and cellular models of tauopathy, CP 43 reduces phosphorylation of tau at multiple disease-relevant residues phosphorylated by TAOK1 and TAOK2. This activity is not demonstrated by standard kinase inhibitors lacking TAOK affinity, establishing CP 43 as an essential tool for studying tau pathology [1][2].

Tau Phosphorylation Reduction
Reported
Reduced phosphorylation at T123, T427, S262/S356, S202/T205/S208
Supports tauopathy model endpoint interpretation; dose-dependent effect in HEK293 cells.
In vitro kinase assay and cell model; verify in neuronal cultures.
Tauopathy Alzheimer's Disease Phosphorylation

Solubility in DMSO and Ethanol

CP 43 exhibits excellent solubility in standard biological solvents (DMSO, ethanol), enabling preparation of high-concentration stock solutions essential for cell-based assays and in vivo studies. This contrasts with structurally related, more lipophilic analogs that may require specialized formulation .

Solvent Solubility
Class-level
DMSO: 38.45 mg/mL (100 mM)
Ethanol: 7.69 mg/mL (20 mM)
Supports high-concentration stock preparation for cell-based assays.
Solubility may vary; confirm under experimental conditions.
Solubility Formulation DMSO

CP 43 Application Scenarios


TAOK1/2 MAPK Signaling in Oncology

Utilize CP 43 as a validated pan-TAOK inhibitor to probe the roles of TAOK1 and TAOK2 in the p38 MAPK and SAPK/JNK pathways [1]. Its high potency (IC50 11-15 nM) allows for robust pathway inhibition in cancer cell line models (e.g., SK-BR-3, BT-549) to study mitotic catastrophe and apoptosis, with defined selectivity enabling distinction from upstream MAP3K activators [2].

Tau Phosphorylation in Neurodegeneration Research

Deploy CP 43 in primary neuronal cultures or iPSC-derived neurons to reduce pathological tau phosphorylation at multiple disease-associated epitopes (T123, T427, S262/S356, S202/T205/S208) [1]. This application is directly supported by peer-reviewed studies demonstrating reduced tau pathology in cortical neurons from transgenic tauopathy mice and FTLD patient-derived neurons [2].

Screening for New TAOK Inhibitors

Employ CP 43 as the benchmark positive control in high-throughput screening (HTS) campaigns to identify novel TAOK1/2 inhibitors or to validate the TAOK-mediated mechanism of action for new compounds [1]. Its well-characterized potency, selectivity, and cellular activity provide a gold standard reference dataset against which to measure new chemical entities [2].

Application
Selection Property
Validation Focus
TAOK1/2 pathway signaling studies in oncology models
Pan-TAOK inhibitory profile
Mitotic catastrophe and apoptosis endpoints
Tau phosphorylation studies in neurodegeneration models
Tau epitope phosphorylation inhibition
Phosphorylation site-specific endpoint analysis
TAOK inhibitor screening campaigns
Benchmark inhibitor reference data
Potency and selectivity comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAO Kinase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.